The synthesis of N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-YL)-methyl]-N-(2-furylmethyl)amine typically involves multi-step organic reactions. While specific synthetic routes may vary, a general approach can be outlined:
The molecular structure of N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-YL)-methyl]-N-(2-furylmethyl)amine can be represented as follows:
The three-dimensional conformation of the molecule can influence its pharmacological properties and interactions with biological systems.
N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-YL)-methyl]-N-(2-furylmethyl)amine may participate in various chemical reactions typical for amines and heterocyclic compounds:
These reactions are essential for understanding its reactivity and potential modifications for enhanced activity or selectivity in applications.
Further research is necessary to elucidate its precise mechanism and potential therapeutic targets.
The physical and chemical properties of N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-YL)-methyl]-N-(2-furylmethyl)amine include:
Property | Value |
---|---|
Molecular Weight | 298.43 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Hazard Classification | Irritant |
These properties are critical for determining the handling requirements and potential applications in research and industry.
N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-YL)-methyl]-N-(2-furylmethyl)amine has potential applications in various scientific fields:
Tetrahydroquinoline (THQ) represents a privileged scaffold in drug discovery due to its structural rigidity, bioavailability, and diverse pharmacological profiles. Historically, THQ-based natural products like saframycins and naphthyridinomycin demonstrated potent antitumor properties, establishing this core as a valuable template for anticancer development [9]. Contemporary research has expanded THQ applications to target androgen receptor (AR)-related pathologies, particularly prostate cancer. Second-generation AR antagonists like enzalutamide incorporate THQ-derived structural features to overcome resistance mutations (e.g., ARF877L/T878A) prevalent in first-generation therapies [2]. Recent innovations focus on optimizing THQ pharmacokinetics while maintaining antagonistic potency, as evidenced by compound C2 (IC50 = 0.019 μM), which exhibits >20-fold enhanced AR antagonism compared to early derivatives [2]. The THQ nucleus enables synthetic versatility through reactions like Pictet-Spengler condensation and Povarov multicomponent reactions, facilitating rapid generation of structurally diverse libraries [9].
Table 1: Pharmacologically Significant Tetrahydroquinoline Derivatives
Compound | Biological Target | Therapeutic Application | Key Structural Features |
---|---|---|---|
Saframycin A | DNA intercalation | Antitumor antibiotic | Pentacyclic THQ core |
Enzalutamide | Androgen receptor | Prostate cancer | Electron-deficient THQ ring |
Compound C2 [2] | Androgen receptor | Prostate cancer (preclinical) | 1-Butyl-THQ with chlorophenyl group |
GSK2981278 [6] | RORγt inverse agonism | Autoimmune disorders | N-Sulfonyl-THQ motif |
Furan heterocycles contribute essential pharmacophoric properties to drug molecules, including moderate hydrophilicity, hydrogen-bonding capability, and metabolic stability. The 2-furylmethylamine moiety specifically enhances binding interactions with biological targets through its aromatic π-system and heteroatom lone pairs. In RORγt inverse agonists, furan-containing derivatives like D4 demonstrate superior oral bioavailability (F = 48.1% in mice) compared to non-furan analogs, attributed to optimized LogP values and membrane permeability [6]. Furan rings also participate in critical hydrogen-bonding networks with kinase ATP pockets, as observed in imidazole-furan hybrids exhibiting nanomolar EGFR inhibition (IC50 = 1.21 μM) [7]. The inherent metabolic stability of furans—resistant to rapid oxidative clearance—further enhances their utility in drug design, particularly when linked to amine functionalities that enable salt formation for improved solubility [6].
Table 2: Bioactive Molecules Containing 2-Furylmethylamine Motifs
Compound | Pharmacological Class | Key Bioactivity | Structural Role of Furan |
---|---|---|---|
D4 [6] | RORγt inverse agonist | 48.1% oral bioavailability in mice | Hydrophobic contact domain |
Quizartinib [7] | FLT3 kinase inhibitor | Treatment of acute myeloid leukemia | Solubility-enhancing moiety |
Compound 1 [7] | EGFR inhibitor | IC50 = 1.21 μM; antiproliferative | Hydrogen-bond acceptor in ATP pocket |
Molecular hybridization strategies merge pharmacophores to enhance efficacy, overcome resistance, and improve pharmacokinetics. The integration of THQ and furylmethylamine moieties in N-[(1-butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-N-(2-furylmethyl)amine (C19H26N2O, MW 298.43) leverages complementary bioactivities: THQ provides AR antagonism potential, while furylmethyl enhances bioavailability and engages heterocycle-sensitive targets [1] [7]. Hybridization follows a merged pharmacophore approach where the butyl-THQ moiety mimics enzalutamide’s hydrophobic domain, and the furylmethyl amine replicates the metabolic stability of RORγt agonists [2] [6]. This design exploits spatial compatibility between THQ’s planar aromatic region and furan’s compact heterocycle, connected via a flexible methylamine linker (Canonical SMILES: CCCCN1CCCc2cc(CNCc3ccco3)ccc21) [1]. Computational models suggest the furan oxygen forms water-bridged hydrogen bonds with receptor residues, while the THQ nitrogen enables protonation-dependent membrane translocation—synergistically enhancing target engagement [3].
Table 3: Hybridization Design Hypothesis for Target Compound
Pharmacophoric Moiety | Biological Function | Contribution to Hybrid | Synergistic Advantage |
---|---|---|---|
1-Butyl-THQ core | Androgen receptor binding | High-affinity AR antagonism | Overcomes resistance mutations |
N-Benzylamine linker | Spatial separation | Optimal pharmacophore orientation | Prevents steric clashes |
2-Furylmethyl group | Heterocyclic target engagement | Enhanced bioavailability & kinase inhibition | Broadens target spectrum |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8